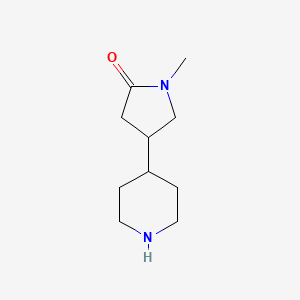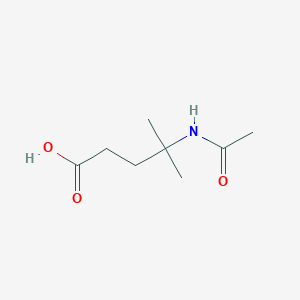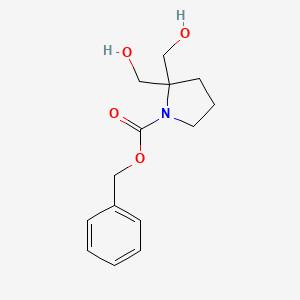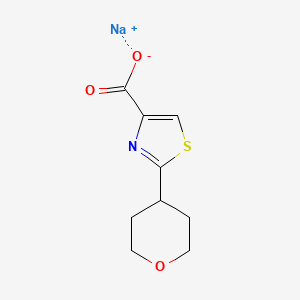
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one typically involves the ring contraction and deformylative functionalization of piperidine derivatives. One common method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Electrophilic and nucleophilic substitutions on the nitrogen and carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and piperidines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-imidazolidinone
- 4-Amino-1-ethylpyrrolidin-2-one hydrochloride
- 6-Chloro-2-methyl-4-quinolinamine
- 3-(2-oxopyrrolidin-1-yl)propanoic acid
- 1-Cyclohexyl-2-pyrrolidone
Uniqueness: 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This structural feature allows for versatile reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-methyl-4-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8/h8-9,11H,2-7H2,1H3 |
Clé InChI |
FTOXEPRLHRURMY-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)

![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)

![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)





